Cas no 786625-94-3 (2-(4-bromo-3-methylphenyl)ethan-1-amine)
2-(4-bromo-3-methylphenyl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- Benzeneethanamine,4-bromo-3-methyl-
- 2-(4-bromo-3-methylphenyl)ethanamine
- Benzeneethanamine, 4-bromo-3-methyl- (9CI)
- 2-(4-bromo-3-methylphenyl)ethan-1-amine
- EN300-1893766
- AKOS015150917
- DTXSID20593560
- FT-0746611
- MFCD14582923
- AB8409
- A1-18927
- SCHEMBL5524133
- 786625-94-3
-
- Inchi: 1S/C9H12BrN/c1-7-6-8(4-5-11)2-3-9(7)10/h2-3,6H,4-5,11H2,1H3
- InChI Key: VOOSSNUFARORTK-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1C)CCN
Computed Properties
- Exact Mass: 213.01531g/mol
- Monoisotopic Mass: 213.01531g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 26Ų
2-(4-bromo-3-methylphenyl)ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1893766-0.05g |
2-(4-bromo-3-methylphenyl)ethan-1-amine |
786625-94-3 | 0.05g |
$634.0 | 2023-09-18 | ||
| Enamine | EN300-1893766-0.1g |
2-(4-bromo-3-methylphenyl)ethan-1-amine |
786625-94-3 | 0.1g |
$665.0 | 2023-09-18 | ||
| Enamine | EN300-1893766-0.25g |
2-(4-bromo-3-methylphenyl)ethan-1-amine |
786625-94-3 | 0.25g |
$694.0 | 2023-09-18 | ||
| Enamine | EN300-1893766-0.5g |
2-(4-bromo-3-methylphenyl)ethan-1-amine |
786625-94-3 | 0.5g |
$724.0 | 2023-09-18 | ||
| Enamine | EN300-1893766-1.0g |
2-(4-bromo-3-methylphenyl)ethan-1-amine |
786625-94-3 | 1g |
$755.0 | 2023-06-01 | ||
| Enamine | EN300-1893766-2.5g |
2-(4-bromo-3-methylphenyl)ethan-1-amine |
786625-94-3 | 2.5g |
$1574.0 | 2023-09-18 | ||
| Enamine | EN300-1893766-5.0g |
2-(4-bromo-3-methylphenyl)ethan-1-amine |
786625-94-3 | 5g |
$3101.0 | 2023-06-01 | ||
| Enamine | EN300-1893766-10.0g |
2-(4-bromo-3-methylphenyl)ethan-1-amine |
786625-94-3 | 10g |
$6041.0 | 2023-06-01 | ||
| Enamine | EN300-1893766-1g |
2-(4-bromo-3-methylphenyl)ethan-1-amine |
786625-94-3 | 1g |
$755.0 | 2023-09-18 | ||
| Enamine | EN300-1893766-5g |
2-(4-bromo-3-methylphenyl)ethan-1-amine |
786625-94-3 | 5g |
$3101.0 | 2023-09-18 |
2-(4-bromo-3-methylphenyl)ethan-1-amine Related Literature
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1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
Additional information on 2-(4-bromo-3-methylphenyl)ethan-1-amine
Compound CAS No 786625-94-3: 2-(4-Bromo-3-Methylphenyl)ethan-1-amine
Compound CAS No 786625-94-3, also known as 2-(4-bromo-3-methylphenyl)ethan-1-amine, is a versatile organic compound with significant applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines a bromine atom, a methyl group, and an amine functional group in a single molecule. The presence of these functional groups makes it highly reactive and suitable for various chemical transformations.
The synthesis of 2-(4-bromo-3-methylphenyl)ethan-1-amine typically involves a multi-step process, including nucleophilic substitution, coupling reactions, and oxidation-reduction steps. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and environmental impact. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported to significantly enhance the yield and purity of this compound.
In terms of its applications, compound CAS No 786625-94-3 has been extensively studied for its potential as an intermediate in drug discovery. Its structure allows for easy modification to incorporate additional functional groups, making it a valuable building block in medicinal chemistry. For example, researchers have explored its use in developing novel kinase inhibitors and anti-inflammatory agents.
Moreover, the compound has shown promise in the field of agrochemicals, particularly as a precursor for herbicides and fungicides. Its ability to interact with biological systems at multiple levels makes it a valuable asset in crop protection research. Recent studies have highlighted its role in enhancing plant resistance to environmental stressors such as drought and salinity.
In materials science, 2-(4-bromo-3-methylphenyl)ethan-1-amine has been utilized as a precursor for advanced polymers and coatings. Its unique electronic properties enable the development of materials with improved mechanical strength and thermal stability. For instance, researchers have successfully synthesized polyurethanes incorporating this compound that exhibit enhanced durability under harsh environmental conditions.
The latest research on this compound has focused on its potential as a catalyst in asymmetric synthesis reactions. By modifying the substituents on the aromatic ring, scientists have been able to create chiral versions of the compound that can induce high enantioselectivity in various organic transformations. This breakthrough has opened new avenues for the production of chiral drugs and fine chemicals.
In conclusion, compound CAS No 786625-94-3, or 2-(4-bromo-3-methylphenyl)ethan-1-amine, is a multifaceted compound with wide-ranging applications across various industries. Its unique structure and reactivity make it an invaluable tool in modern chemistry research. As ongoing studies continue to uncover new uses and improvements in its synthesis methods, this compound is poised to play an even more critical role in advancing scientific innovation.
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